molecular formula C14H30O5P- B14267363 Dodecyl 2-hydroxyethyl phosphate CAS No. 131883-35-7

Dodecyl 2-hydroxyethyl phosphate

Cat. No.: B14267363
CAS No.: 131883-35-7
M. Wt: 309.36 g/mol
InChI Key: NVDZWZYVPUXUIU-UHFFFAOYSA-M
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Description

Dodecyl 2-hydroxyethyl phosphate (CAS 52598-24-0) is an organophosphate ester with the molecular formula C₁₈H₃₉O₇P and a molecular weight of 398.47 g/mol . Structurally, it consists of a dodecyl (C₁₂H₂₅) chain linked via a triethylene glycol spacer (three ethoxy groups) to a terminal phosphate group. This amphiphilic structure confers surfactant properties, making it useful in emulsification, lubrication, and drug delivery systems . Its synthesis typically involves phosphorylation of triethylene glycol monododecyl ether, yielding a monoester with high purity (≥95%) .

Key properties include:

  • Hydrophilic-lipophilic balance (HLB): Moderate due to the ethoxy spacer and phosphate head.
  • Solubility: Partially soluble in polar solvents (e.g., water, ethanol) and nonpolar solvents (e.g., hexane).
  • Applications: Used in cosmetics, detergents, and controlled-release drug carriers .

Properties

CAS No.

131883-35-7

Molecular Formula

C14H30O5P-

Molecular Weight

309.36 g/mol

IUPAC Name

dodecyl 2-hydroxyethyl phosphate

InChI

InChI=1S/C14H31O5P/c1-2-3-4-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15/h15H,2-14H2,1H3,(H,16,17)/p-1

InChI Key

NVDZWZYVPUXUIU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 2-hydroxyethyl phosphate can be synthesized through the esterification of dodecyl alcohol with 2-hydroxyethyl phosphate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Dodecyl 2-hydroxyethyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and 2-hydroxyethyl phosphate.

    Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Hydrolysis: Dodecyl alcohol and 2-hydroxyethyl phosphate.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dodecyl 2-hydroxyethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a dispersing agent in various chemical reactions.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of detergents, emulsifiers, and anti-corrosive agents.

Mechanism of Action

The mechanism of action of dodecyl 2-hydroxyethyl phosphate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The compound can interact with various molecular targets, including proteins and lipids, through hydrophobic and electrostatic interactions, facilitating its role in biological and industrial applications.

Comparison with Similar Compounds

Tri(2-dodecoxyethyl) Phosphate (CAS 97659-32-0)

  • Molecular Formula: C₄₂H₈₇O₇P
  • Structure: A triester analog with three dodecyl ethoxy chains attached to a phosphate group .
  • Key Differences:
    • Hydrophobicity: Higher due to three dodecyl chains, reducing water solubility.
    • Applications: Primarily used as a plasticizer and lubricant additive .
    • Synthesis: Requires phosphorylation of triethylene glycol tridodecyl ether, resulting in a bulkier molecule .

Distearyl Phosphate (CAS 3037-89-6)

  • Molecular Formula: C₃₆H₇₅O₄P
  • Structure: Features two octadecyl (C₁₈H₃₇) chains bonded to a phosphate group .
  • Key Differences:
    • Chain Length: Longer alkyl chains increase melting point (solid at room temperature) and reduce biodegradability.
    • Applications: Used in cosmetics as an emollient and anti-static agent .

2-Hydroxyethyl Methacrylate Phosphate

  • Molecular Formula: C₇H₁₃O₆P (monomer)
  • Structure: Combines a methacrylate group (polymerizable) with a phosphate group .
  • Key Differences:
    • Reactivity: Contains a double bond for polymerization, enabling use in dental resins and adhesives.
    • Functionality: Acts as a crosslinking agent in coatings .

Glycerol-2-Phosphate

  • Molecular Formula: C₃H₉O₆P
  • Structure: A glycerol backbone with a phosphate group at the C2 position .
  • Key Differences:
    • Biological Relevance: Intermediate in glycolysis and phospholipid metabolism.
    • Applications: Used in biochemical research and cell culture media .

Comparative Data Table

Compound Molecular Formula Key Structural Features HLB Solubility Applications
Dodecyl 2-hydroxyethyl phosphate C₁₈H₃₉O₇P Dodecyl + triethylene glycol + phosphate ~12 Partial in H₂O Surfactants, drug delivery
Tri(2-dodecoxyethyl) phosphate C₄₂H₈₇O₇P Three dodecyl ethoxy chains + phosphate ~8 Insoluble in H₂O Lubricants, plasticizers
Distearyl phosphate C₃₆H₇₅O₄P Two octadecyl chains + phosphate ~5 Insoluble in H₂O Cosmetics, anti-static agents
2-Hydroxyethyl methacrylate phosphate C₇H₁₃O₆P Methacrylate + phosphate N/A Soluble in monomers Dental resins, coatings
Glycerol-2-phosphate C₃H₉O₆P Glycerol backbone + C2 phosphate N/A Highly water-soluble Biochemical research

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